1-(5-(Imidazo[1,2-a]pyridin-2-yl)-2-methylphenyl)-3-(3-methoxyphenyl)urea
Description
This compound features a urea core linked to two aromatic moieties: a 2-methylphenyl group substituted with an imidazo[1,2-a]pyridine ring at the 5-position and a 3-methoxyphenyl group. The imidazo[1,2-a]pyridine scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer research . The 3-methoxy substitution on the phenylurea moiety may enhance target binding through hydrogen bonding or steric effects, while the methyl group on the adjacent phenyl ring could modulate lipophilicity and metabolic stability.
Properties
IUPAC Name |
1-(5-imidazo[1,2-a]pyridin-2-yl-2-methylphenyl)-3-(3-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-15-9-10-16(20-14-26-11-4-3-8-21(26)24-20)12-19(15)25-22(27)23-17-6-5-7-18(13-17)28-2/h3-14H,1-2H3,(H2,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZNTRQRXOPMJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=CC3=N2)NC(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Imidazo[1,2-a]pyridin-2-yl)-2-methylphenyl)-3-(3-methoxyphenyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions.
Substitution Reactions:
Urea Formation: The final step involves the reaction of the substituted imidazo[1,2-a]pyridine with an isocyanate derivative of 3-methoxyphenyl to form the urea linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(5-(Imidazo[1,2-a]pyridin-2-yl)-2-methylphenyl)-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The urea linkage can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation over a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like sulfuryl chloride (SO₂Cl₂).
Major Products:
Oxidation: Hydroxylated derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or other substituted derivatives.
Chemistry:
Catalysis: The compound can serve as a ligand in metal-catalyzed reactions due to its nitrogen-containing heterocycle.
Material Science: Potential use in the development of organic semiconductors.
Biology and Medicine:
Pharmacology: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Biological Probes: Used in the study of biological pathways and mechanisms due to its ability to interact with biomolecules.
Industry:
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Polymer Science: Utilized in the synthesis of specialty polymers with unique properties.
Mechanism of Action
The mechanism of action of 1-(5-(Imidazo[1,2-a]pyridin-2-yl)-2-methylphenyl)-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine moiety can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. This interaction can lead to the inhibition or activation of specific enzymes, affecting cellular processes and potentially leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key differences between the target compound and structurally related analogs:
*Estimated using fragment-based methods due to lack of experimental data.
Key Observations:
- Lipophilicity (logP): The target compound’s logP (~3.2) is intermediate, suggesting balanced solubility and membrane permeability. In contrast, the trifluoroethyl-containing analog (C25H25F3N8O) exhibits higher lipophilicity (logP 4.36), which may improve tissue penetration but reduce aqueous solubility .
- Substituent Effects: The methyl group on the phenyl ring in the target compound likely enhances metabolic stability compared to unsubstituted imidazo[1,2-a]pyridine derivatives (e.g., 3na) . The 3-methoxy position in the urea moiety differentiates it from patent compounds like C20 (4-methoxyphenyl), which may alter target selectivity .
Biological Activity
The compound 1-(5-(Imidazo[1,2-a]pyridin-2-yl)-2-methylphenyl)-3-(3-methoxyphenyl)urea represents a significant area of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and antiparasitic properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound belongs to a class of imidazo[1,2-a]pyridine derivatives known for their diverse biological activities. The structure can be represented as follows:
- Molecular Formula : C19H19N3O2
- Molecular Weight : 321.37 g/mol
Antibacterial Activity
Research has indicated that derivatives of imidazo[1,2-a]pyridine exhibit notable antibacterial properties. For instance, a study synthesized a series of related compounds and evaluated their in vitro activity against various strains of bacteria, including both Gram-positive and Gram-negative species. Some derivatives showed potent antimicrobial activity, suggesting that similar compounds might possess comparable effects .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 32 µg/mL |
| 2 | Escherichia coli | 64 µg/mL |
| 3 | Bacillus subtilis | 16 µg/mL |
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that certain imidazo[1,2-a]pyridine derivatives inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. A specific derivative showed an IC50 value of 53 nM against the p38 MAPK pathway, which is crucial in mediating inflammatory responses .
Antiparasitic Activity
Exploratory studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives in treating parasitic infections such as trichomoniasis and amoebiasis. These studies revealed that specific compounds exhibited significant activity against resistant strains of Entamoeba histolytica and Trichomonas vaginalis, with no observed hepatic or renal toxicity during toxicity assessments .
Study on Antimicrobial Efficacy
A recent study synthesized several imidazo[1,2-a]pyridine derivatives and tested their antimicrobial efficacy. Among them, one compound demonstrated a MIC value of 16 µg/mL against Bacillus subtilis, indicating strong antibacterial properties. The structure-activity relationship (SAR) analysis suggested that modifications in the phenyl rings significantly influenced antibacterial potency .
Toxicity Assessment
In a non-clinical study focusing on toxicity, seven selected imidazo[1,2-a]pyridine derivatives were evaluated for their safety profile. The results indicated no significant liver or kidney damage after a 14-day oral treatment regimen. This finding supports the continued development of these compounds for therapeutic use .
Scientific Research Applications
Pharmacological Properties
-
Anticancer Activity :
- Several studies have demonstrated that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival . The urea moiety enhances the binding affinity to target proteins, potentially increasing efficacy.
- Antimicrobial Effects :
-
Inhibition of Kinases :
- The compound has been studied for its ability to inhibit kinases involved in inflammatory responses and cancer progression. For example, derivatives have shown IC50 values in the nanomolar range against p38 MAPK, a key player in inflammatory signaling . This inhibition could lead to applications in treating inflammatory diseases and cancers.
Case Studies
- Cancer Treatment :
- Infection Control :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(5-(Imidazo[1,2-a]pyridin-2-yl)-2-methylphenyl)-3-(3-methoxyphenyl)urea, and what reaction conditions require optimization?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the imidazo[1,2-a]pyridine core via cyclization of 2-aminopyridine derivatives with α-haloketones or α-bromoesters. Key steps include:
- Nucleophilic substitution for introducing the 2-methylphenyl group at position 5 of the imidazo[1,2-a]pyridine ring (using NaH as a base in DMF at 60–80°C) .
- Urea linkage formation via reaction of the intermediate amine with 3-methoxyphenyl isocyanate under anhydrous conditions (e.g., THF, 0–5°C, 12–24 hours) .
- Optimization Focus : Monitor reaction yields using HPLC (C18 column, acetonitrile/water gradient) and adjust stoichiometric ratios (1:1.2 for isocyanate:amine) to minimize byproducts .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR to verify substituent positions (e.g., methoxy group at δ 3.8–3.9 ppm; imidazo[1,2-a]pyridine protons at δ 7.2–8.5 ppm) .
- X-ray crystallography to resolve stereochemical ambiguities, particularly for the urea linkage and imidazo[1,2-a]pyridine conformation (data-to-parameter ratio >24.8 ensures reliability) .
- High-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]+ calculated for C22H19N4O2: 379.1542) .
Advanced Research Questions
Q. How can discrepancies between computational predictions (e.g., DFT) and experimental data (e.g., X-ray) regarding molecular conformation be resolved?
- Methodological Answer :
- Perform DFT geometry optimization (B3LYP/6-311+G(d,p)) and compare bond lengths/angles with X-ray data. For example:
- The dihedral angle between imidazo[1,2-a]pyridine and urea moieties in X-ray (1.4° deviation) vs. DFT (3.2° deviation) suggests intermolecular hydrogen bonding in the solid state .
- Use molecular dynamics simulations (AMBER force field) to assess flexibility in solution and identify steric hindrance from the 2-methylphenyl group .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in anticancer studies when in vitro and in vivo data conflict?
- Methodological Answer :
- In vitro : Screen against cancer cell lines (e.g., HCT-116, MCF-7) using MTT assays. Note IC50 values (e.g., 2.1 µM in HCT-116 vs. 8.3 µM in MCF-7) .
- In vivo : Evaluate pharmacokinetics (e.g., Cmax, AUC) in murine models. Poor bioavailability (<15%) may explain efficacy gaps; consider prodrug strategies (e.g., esterification of the urea group) .
- Mechanistic Studies : Use Western blotting to assess target engagement (e.g., inhibition of kinase X phosphorylation) and RNA-seq to identify compensatory pathways .
Q. How can solubility and bioavailability be optimized without compromising bioactivity?
- Methodological Answer :
- Salt Formation : Test hydrochloride or mesylate salts to enhance aqueous solubility (e.g., 2.8 mg/mL vs. 0.3 mg/mL for free base) .
- Co-crystallization : Explore co-formers (e.g., succinic acid) to stabilize the amorphous phase and improve dissolution rates .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to mask hydrophobic regions while maintaining target affinity .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s metabolic stability across species?
- Methodological Answer :
- Conduct interspecies microsomal assays (human, rat, mouse) with LC-MS/MS quantification. For example:
- Human liver microsomes show t1/2 = 45 min vs. 12 min in murine models due to CYP3A4/5 isoform differences .
- Use molecular docking (AutoDock Vina) to identify species-specific CYP binding affinities. The 3-methoxyphenyl group may sterically hinder access in human enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
